![molecular formula C22H24N2O3 B2924549 (Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide CAS No. 1164565-59-6](/img/structure/B2924549.png)
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMI-2 and has been synthesized using various methods. In
科学研究应用
DMI-2 has been found to have potential applications in various fields of scientific research. One of the most promising applications of DMI-2 is in the field of cancer research. Studies have shown that DMI-2 has anti-tumor activity and can induce apoptosis in cancer cells. DMI-2 has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.
In addition to its anti-cancer properties, DMI-2 has also been found to have potential applications in the field of neuroscience. Studies have shown that DMI-2 can enhance memory and cognitive function in animal models. DMI-2 has also been found to have antidepressant and anxiolytic effects.
作用机制
The mechanism of action of DMI-2 is not fully understood, but studies have shown that it acts as an inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by DMI-2 leads to the activation of the tumor suppressor protein p53, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
DMI-2 has been found to have various biochemical and physiological effects. In cancer cells, DMI-2 has been found to induce apoptosis and inhibit cell proliferation. DMI-2 has also been found to inhibit the growth of cancer stem cells. In animal models, DMI-2 has been found to enhance memory and cognitive function. DMI-2 has also been found to have antidepressant and anxiolytic effects.
实验室实验的优点和局限性
One of the advantages of using DMI-2 in lab experiments is its specificity for CK2 inhibition. DMI-2 has been found to be a selective inhibitor of CK2 and does not inhibit other kinases. This specificity makes DMI-2 a useful tool for studying the role of CK2 in various cellular processes.
One of the limitations of using DMI-2 in lab experiments is its low solubility in water. This can make it difficult to administer to cells or animals. However, various methods have been developed to improve the solubility of DMI-2, such as the use of DMSO or other solvents.
未来方向
There are many potential future directions for research on DMI-2. One area of interest is the development of DMI-2 analogs with improved solubility and potency. Another area of interest is the study of the role of CK2 in various diseases, such as Alzheimer's disease and Parkinson's disease. DMI-2 has also been found to have potential applications in the field of regenerative medicine, as it can induce the differentiation of stem cells into neuronal cells. Further research is needed to explore these potential applications of DMI-2.
Conclusion
In conclusion, DMI-2 is a chemical compound with potential applications in various fields of scientific research. Its specificity for CK2 inhibition makes it a useful tool for studying the role of CK2 in various cellular processes. DMI-2 has been found to have anti-tumor activity, enhance memory and cognitive function, and have antidepressant and anxiolytic effects. Further research is needed to explore the potential applications of DMI-2 in various diseases and in regenerative medicine.
合成方法
DMI-2 can be synthesized using various methods. One of the most common methods involves the condensation of 3,4-dimethoxybenzaldehyde and 1,2-dimethyl-5-nitroindole to form (E)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide, which is then converted to the desired (Z)-isomer using a palladium catalyst. Another method involves the use of a Wittig reaction to form the desired product.
属性
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-11-18-12-17(5-8-19(18)24(15)2)14-23-22(25)10-7-16-6-9-20(26-3)21(13-16)27-4/h5-13H,14H2,1-4H3,(H,23,25)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCEKQRMUEHDD-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


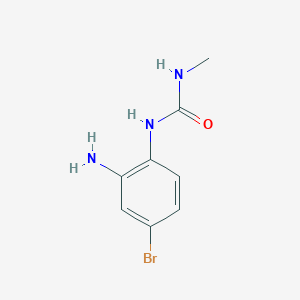
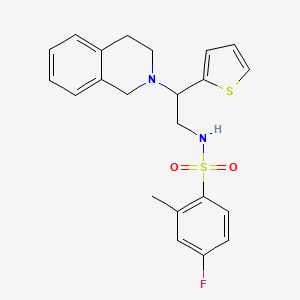


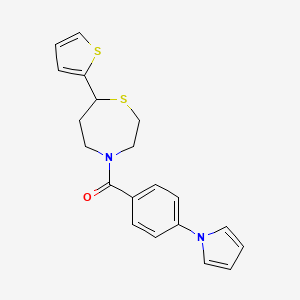
![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)
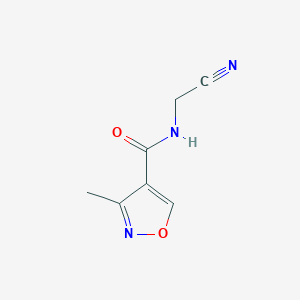
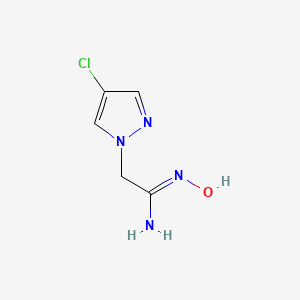
![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)